2-(4-Bromophenyl)-2-oxoacetic acid
CAS No.: 7099-87-8
Cat. No.: VC1978956
Molecular Formula: C8H5BrO3
Molecular Weight: 229.03 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 7099-87-8 |
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Molecular Formula | C8H5BrO3 |
Molecular Weight | 229.03 g/mol |
IUPAC Name | 2-(4-bromophenyl)-2-oxoacetic acid |
Standard InChI | InChI=1S/C8H5BrO3/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4H,(H,11,12) |
Standard InChI Key | UASZGGQRDGLTIQ-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C(=O)C(=O)O)Br |
Canonical SMILES | C1=CC(=CC=C1C(=O)C(=O)O)Br |
Introduction
Basic Identification and Structural Characteristics
2-(4-Bromophenyl)-2-oxoacetic acid (CAS No. 7099-87-8) is an aromatic alpha-keto acid with the molecular formula C₈H₅BrO₃ and a molecular weight of 229.03 g/mol . The compound consists of a 4-bromophenyl group attached to an oxoacetic acid moiety, creating a structure with distinctive chemical and physical properties.
Structural Identifiers
The compound's structure is represented through various chemical notations that provide precise structural information:
Identifier Type | Value |
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IUPAC Name | 2-(4-bromophenyl)-2-oxoacetic acid |
SMILES | C1=CC(=CC=C1C(=O)C(=O)O)Br |
InChI | InChI=1S/C8H5BrO3/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4H,(H,11,12) |
InChIKey | UASZGGQRDGLTIQ-UHFFFAOYSA-N |
European Community (EC) Number | 837-671-1 |
The molecular structure features a para-substituted benzene ring with a bromine atom at the 4-position and an oxoacetic acid group (–C(=O)COOH) attached to the 1-position . This arrangement contributes to the compound's specific chemical behavior and reactivity patterns.
Physical and Chemical Properties
Spectroscopic Properties
Analytical data for 2-(4-Bromophenyl)-2-oxoacetic acid includes predicted collision cross-section values that are valuable for mass spectrometry analysis:
Adduct | m/z | Predicted CCS (Ų) |
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[M+H]⁺ | 228.94949 | 135.7 |
[M+Na]⁺ | 250.93143 | 138.3 |
[M+NH₄]⁺ | 245.97603 | 139.6 |
[M+K]⁺ | 266.90537 | 139.9 |
[M-H]⁻ | 226.93493 | 134.8 |
[M+Na-2H]⁻ | 248.91688 | 138.5 |
[M]⁺ | 227.94166 | 134.4 |
[M]⁻ | 227.94276 | 134.4 |
Synthesis Methods
Several synthetic routes have been reported for the preparation of 2-(4-Bromophenyl)-2-oxoacetic acid, reflecting its importance in organic synthesis.
Oxidation of Precursors
One common approach involves the oxidation of appropriate precursors:
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Oxidation of 4-bromomandelic acid has been documented as a viable synthetic route .
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The process typically involves controlled oxidation conditions to transform the hydroxyl group to a ketone while preserving the carboxylic acid functionality.
Other Synthetic Approaches
Alternative synthetic methods include:
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Synthesis involving 2-hydroxy-2-azaadamantane and sodium nitrite in acetonitrile, which has been reported to yield the target compound with approximately 99% purity .
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The compound has also been synthesized as part of larger studies investigating chemoselective deoxygenative α-arylation of carboxylic acids .
These synthetic approaches demonstrate the versatility of methods available for obtaining 2-(4-Bromophenyl)-2-oxoacetic acid, making it accessible for various research applications.
Biological Activity and Applications
Inhibition of Acetylcholinesterase
One of the most significant biological activities of 2-(4-Bromophenyl)-2-oxoacetic acid is its role as an acetylcholinesterase inhibitor:
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The compound functions by binding to the active site of acetylcholinesterase, thereby preventing the breakdown of acetylcholine.
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This mechanism can potentially influence neurotransmission, making it relevant for neurological research.
Applications in Organic Synthesis
2-(4-Bromophenyl)-2-oxoacetic acid serves as an important building block in organic synthesis:
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It has been utilized in decarboxylative coupling reactions, particularly with 2H-indazoles, employing visible-light-driven processes .
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The compound serves as a valuable precursor in the synthesis of more complex structures, including heterocyclic compounds with potential pharmaceutical relevance .
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Recent research has demonstrated its application in chemoselective deoxygenative α-arylation reactions to form compounds like 2-(4-Bromophenyl)-2-mesityl-acetic acid .
Research Applications
The compound has found utility in various research contexts:
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It serves as an intermediate in the development of pharmaceuticals and advanced materials .
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Its distinctive structure makes it valuable in studying structure-activity relationships in various biological systems.
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The compound has been incorporated into studies focused on photochemical reactions, particularly those involving decarboxylative coupling processes .
Hazard Statement | Description | Warning Category |
---|---|---|
H302 | Harmful if swallowed | Acute toxicity, oral |
H315 | Causes skin irritation | Skin corrosion/irritation |
H319 | Causes serious eye irritation | Serious eye damage/eye irritation |
H335 | May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation |
These hazard classifications are based on reporting from the ECHA C&L Inventory .
Comparative Analysis with Related Compounds
Structural Relatives
Several structurally related compounds provide context for understanding the properties and applications of 2-(4-Bromophenyl)-2-oxoacetic acid:
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2-(4-(Bromomethyl)phenyl)-2-oxoacetic acid: Features a bromomethyl group rather than a direct bromine substitution on the aromatic ring, resulting in different reactivity patterns.
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2-(2-Bromo-4-hydroxyphenyl)-2-oxoacetic acid: Contains both a bromine atom and a hydroxyl group on the aromatic ring, offering different hydrogen-bonding capabilities and potential biological interactions .
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2-(4-Chlorophenyl)-2-oxoacetic acid and 2-(4-Fluorophenyl)-2-oxoacetic acid: These halogen variants demonstrate how changes in the halogen substituent affect physical properties and reactivity .
Reactions and Transformations
The compound undergoes several notable transformations:
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It can be converted to derivatives such as 2-(4-Bromophenyl)-2-mesityl-acetic acid through deoxygenative α-arylation reactions .
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Under visible light irradiation, it undergoes decarboxylation to generate acyl radicals, which can participate in coupling reactions with other substrates .
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The α-keto acid functionality makes it susceptible to various nucleophilic additions and condensation reactions.
Current Research and Future Perspectives
Recent research highlights the growing importance of 2-(4-Bromophenyl)-2-oxoacetic acid in synthetic chemistry:
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Studies published in 2023-2024 have explored its application in visible-light-driven decarboxylative coupling reactions, demonstrating its utility in photochemical synthesis .
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Its role as an acetylcholinesterase inhibitor continues to make it relevant for neuropharmacological research.
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The compound's use as a building block in the synthesis of complex organic molecules suggests its continued relevance in pharmaceutical research and development.
Future research directions may include:
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Exploration of its potential applications in developing novel enzyme inhibitors.
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Investigation of its utility in green chemistry approaches, particularly photochemical transformations.
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Development of more efficient synthetic routes to access this compound and its derivatives.
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